REACTION_CXSMILES
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].CC(C)([O-])C.[K+].[Cl:17][C:18]1[CH:19]=[CH:20][C:21]2[N:22]([CH3:38])[C:23](=[O:37])[C:24]3[CH:34]=[C:33]([CH2:35]Cl)[CH:32]=[N:31][C:25]=3[N:26]([CH2:29][CH3:30])[C:27]=2[N:28]=1.[C:39]1([OH:45])[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1>>[Cl:17][C:18]1[CH:19]=[CH:20][C:21]2[N:22]([CH3:38])[C:23](=[O:37])[C:24]3[CH:34]=[C:33]([CH2:35][O:45][C:39]4[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=4)[CH:32]=[N:31][C:25]=3[N:26]([CH2:29][CH3:30])[C:27]=2[N:28]=1 |f:0.1,2.3|
|
Name
|
2-chloro-8-chloromethyl-5,11-dihydro-11-ethyl-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2N(C(C3=C(N(C2N1)CC)N=CC(=C3)CCl)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(C(C3=C(N(C2N1)CC)N=CC(=C3)COC3=CC=CC=C3)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |